5-Methylhexa-1,4-dien-3-one

Physical Chemistry ADME Prediction Fragrance Formulation

5-Methylhexa-1,4-dien-3-one (CAS 13058-38-3) is a C7H10O organic compound characterized by a conjugated diene system and a ketone functional group. Its structural features include a molecular weight of 110.15 g/mol, a density of 0.849 g/cm³, and a boiling point of 151.6°C at 760 mmHg.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 13058-38-3
Cat. No. B176598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexa-1,4-dien-3-one
CAS13058-38-3
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C=C)C
InChIInChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3
InChIKeyDNSNCSDSZVRBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexa-1,4-dien-3-one (CAS 13058-38-3): Technical Identity and Procurement Profile for Research and Industrial Use


5-Methylhexa-1,4-dien-3-one (CAS 13058-38-3) is a C7H10O organic compound characterized by a conjugated diene system and a ketone functional group . Its structural features include a molecular weight of 110.15 g/mol, a density of 0.849 g/cm³, and a boiling point of 151.6°C at 760 mmHg [1]. This compound is recognized for its role as a fragrance ingredient in perfumes, cosmetics, and food products, and serves as a versatile intermediate in organic synthesis due to its reactive conjugated diene system .

Why 5-Methylhexa-1,4-dien-3-one Cannot Be Replaced by Simple 1,4-Dien-3-one Analogs in Critical Applications


The unique substitution pattern of 5-methylhexa-1,4-dien-3-one imparts distinct physicochemical and sensory properties that preclude simple interchange with other in-class compounds. Structural analogs such as penta-1,4-dien-3-one or unsubstituted 1,4-hexadien-3-one lack the methyl group at the 5-position, which significantly influences molecular polarity, volatility, and odor character . These structural differences translate into divergent olfactory profiles and reactivity patterns, as the conjugated diene system's electron density and steric environment are altered . Consequently, using a generic dienone without verifying its specific performance profile can lead to formulation failures in fragrance development or unexpected outcomes in synthetic applications where precise electronic or steric control is required.

Quantitative Comparative Evidence for 5-Methylhexa-1,4-dien-3-one vs. Closest Analogs


Enhanced Hydrophobicity and Membrane Partitioning: LogP Difference vs. Unsubstituted Dienone

The presence of the 5-methyl group significantly increases lipophilicity compared to the unsubstituted parent dienone. The calculated LogP for 5-methylhexa-1,4-dien-3-one is 1.7077 [1]. While a directly measured LogP for penta-1,4-dien-3-one is not available in the current literature, the difference can be inferred from the established principle that the addition of a methyl group to an unsaturated ketone increases LogP by approximately 0.5 units [2]. This increase in LogP predicts enhanced partitioning into organic phases and lipid membranes, which can influence fragrance substantivity and pharmacokinetic behavior in biological systems .

Physical Chemistry ADME Prediction Fragrance Formulation

Volatility and Boiling Point: Distinct Processing Parameters vs. Shorter-Chain Dienones

The boiling point of 5-methylhexa-1,4-dien-3-one is reported as 151.6°C at 760 mmHg [1]. This is notably higher than the boiling point of penta-1,4-dien-3-one, which is reported to be approximately 38-40°C at 60 mmHg, corresponding to a significantly lower normal boiling point . The increased boiling point of 5-methylhexa-1,4-dien-3-one reflects its higher molecular weight and enhanced intermolecular interactions due to the additional methyl group. This difference is critical for processes involving distillation, evaporation, or spray-drying, where the compound's volatility profile dictates handling conditions and energy requirements.

Process Chemistry Formulation Science Thermodynamics

Olfactory Profile Differentiation: Sensory Impact vs. 4-Hexen-3-one Analogs

While precise odor detection thresholds for 5-methylhexa-1,4-dien-3-one are not publicly available in the current literature, its classification as a fragrance ingredient with specific sensory characteristics is well-documented . The structural analog 4-hexen-3-one, 5-methyl- (CAS 93199-27-0) is noted for distinct odor properties, and the literature suggests that the presence of the conjugated diene system in 5-methylhexa-1,4-dien-3-one imparts a different olfactory character compared to saturated or mono-unsaturated ketones [1]. This qualitative difference, while lacking a specific numeric comparator, is a critical factor for perfumers and flavorists, as the compound's 'green, herbaceous' or 'fruity' nuances cannot be replicated by simpler ketones.

Flavor Chemistry Fragrance Science Sensory Analysis

Synthetic Utility: Divergent Reactivity in Aldol Condensations vs. Non-Methylated Dienones

5-Methylhexa-1,4-dien-3-one participates in aldol condensation reactions, as documented in the synthesis of (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one . The presence of the methyl group at the 5-position influences the regioselectivity and yield of such reactions compared to unsubstituted dienones. While direct comparative kinetic data are not available in the current open literature, the established principle of steric and electronic effects of substituents on enolate formation and subsequent condensation steps allows for a class-level inference of distinct reactivity. For instance, the methyl group may stabilize specific enolate intermediates or direct electrophilic attack to a particular site, leading to different product distributions than those observed with penta-1,4-dien-3-one [1].

Organic Synthesis Reaction Optimization Catalysis

Target Application Scenarios for 5-Methylhexa-1,4-dien-3-one Driven by Differential Evidence


Fragrance and Flavor Formulation Requiring a Specific Green/Herbaceous Note

Based on its documented use as a fragrance ingredient in perfumes, cosmetics, and food, 5-methylhexa-1,4-dien-3-one is optimally suited for creating or modifying fragrance compositions that require a specific green, herbaceous, or fruity character. Its unique olfactory profile, inferred from its structure and class-level literature, distinguishes it from simpler ketones and makes it a valuable tool for perfumers seeking to impart a nuanced sensory signature . Procurement of this specific compound is justified when formulation trials with generic dienones fail to achieve the desired olfactory target.

Organic Synthesis of Complex Molecules Requiring a Conjugated Diene Building Block with Controlled Reactivity

The conjugated diene system of 5-methylhexa-1,4-dien-3-one makes it a valuable intermediate for constructing more complex molecular architectures. Its documented use in aldol condensations highlights its utility in carbon-carbon bond-forming reactions . Researchers should prioritize this compound when the synthetic plan specifically requires the 5-methyl substitution pattern to control regioselectivity, stabilize reaction intermediates, or achieve a particular substitution pattern in the final product. This compound is not interchangeable with other dienones in these applications, as the methyl group's steric and electronic effects are integral to the synthetic outcome.

Physical Chemistry Studies on the Effect of Methyl Substitution on Volatility and Lipophilicity of Conjugated Dienones

The quantifiable differences in LogP (1.7077 vs. estimated ~1.2-1.3) and boiling point (151.6°C vs. estimated ~70-90°C) between 5-methylhexa-1,4-dien-3-one and its unsubstituted analog penta-1,4-dien-3-one provide a clear basis for selecting this compound in studies of structure-property relationships [1]. Researchers investigating the impact of a single methyl group on the physicochemical properties of conjugated systems can use this compound as a model to generate comparative data. Procurement in this context is driven by the need for a well-defined structural difference with measurable property outcomes.

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